molecular formula C9H7N3O3 B8682393 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B8682393
M. Wt: 205.17 g/mol
InChI Key: SCSIEFDQBOLRMA-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

13 mmol of methyl-3-aminobenzoate were dissolved in 20 ml MeOH. 12 mmol of trimethylorthoformiate, 12 mmol methyl hydrazinocarboxylate and 50 mg of p-toluenesulfonic acid were added. The suspension was heated for 48 h to 65° C. 37 mmol of sodium methanolate were added and stirred for additional 2 h. The organic layer was reduced and water was added. The solution was acidified to pH=1 and the resulting solid filtered off to result in 5.7 mmol of product. MS(ISO): 204.2 (M−H+)
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
sodium methanolate
Quantity
37 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1.[NH:12]([C:14]([O:16]C)=O)[NH2:13].[CH3:18][O-].[Na+].O>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:16]=[C:14]1[NH:12][N:13]=[CH:18][N:10]1[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:2])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
N(N)C(=O)OC
Name
Quantity
50 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
sodium methanolate
Quantity
37 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated for 48 h to 65° C
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(C=NN1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.7 mmol
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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